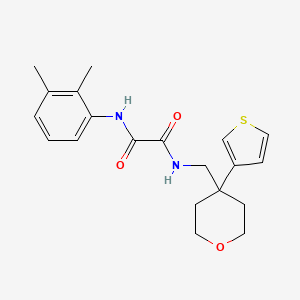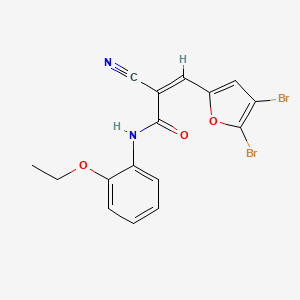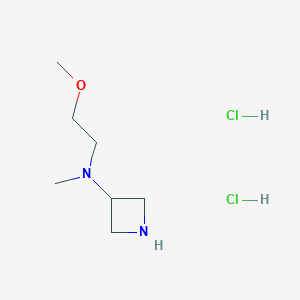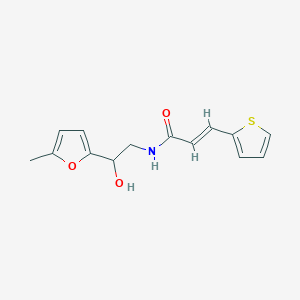
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HET0016, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at the University of Illinois at Chicago, led by Dr. John R. Falck. Since then, HET0016 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of various diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyethylamine with 5-methylfurfural to form the intermediate (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product.
Starting Materials
2-hydroxyethylamine, 5-methylfurfural, thiophene-2-carboxylic acid
Reaction
Step 1: React 2-hydroxyethylamine with 5-methylfurfural in the presence of a catalyst to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide., Step 2: React (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)formamide with thiophene-2-carboxylic acid in the presence of a coupling agent to form (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
Wirkmechanismus
The mechanism of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is related to its ability to inhibit the activity of CYP4A. This enzyme is involved in the metabolism of arachidonic acid, a fatty acid that is involved in the regulation of blood pressure and inflammation. By inhibiting the activity of CYP4A, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can reduce the production of certain metabolites of arachidonic acid, which can lead to a decrease in blood pressure and a reduction in inflammation. In cancer cells, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a different enzyme called 20-HETE, which is involved in the regulation of cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide are complex and depend on the specific context in which it is used. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to reduce blood pressure and improve vascular function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in the cardiovascular system, which can help to prevent the development of cardiovascular disease. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that it is a relatively simple molecule that can be synthesized using standard organic chemistry techniques. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is complex and not fully understood. This can make it difficult to interpret experimental results and to design effective therapeutic strategies based on its use.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more specific and potent inhibitors of CYP4A and 20-HETE, which could have greater therapeutic potential than (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the exploration of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide's potential uses in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide and related compounds, which could lead to a better understanding of their biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied extensively for its potential therapeutic applications, particularly in the fields of cardiovascular and cancer research. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a specific enzyme called CYP4A, which is involved in the regulation of blood pressure and the development of hypertension. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
Eigenschaften
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-6-13(18-10)12(16)9-15-14(17)7-5-11-3-2-8-19-11/h2-8,12,16H,9H2,1H3,(H,15,17)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPZYMGUBLXRJ-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C=CC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

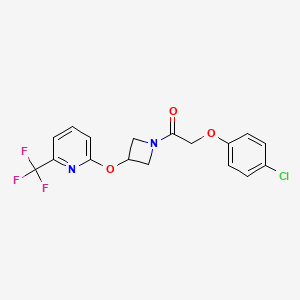
![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
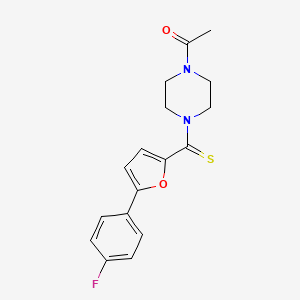
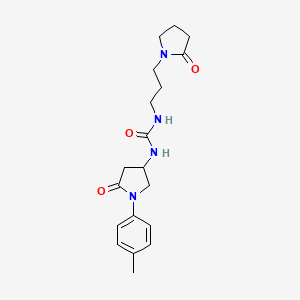
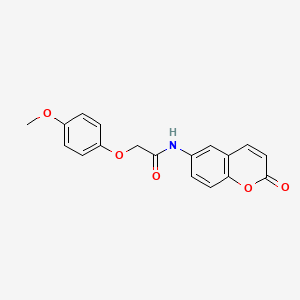
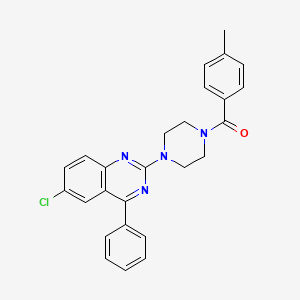
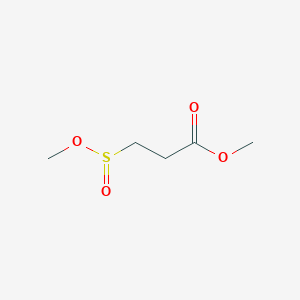
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
